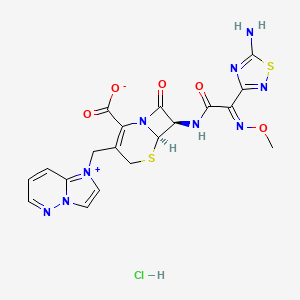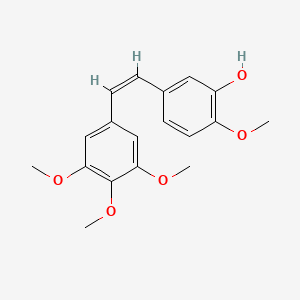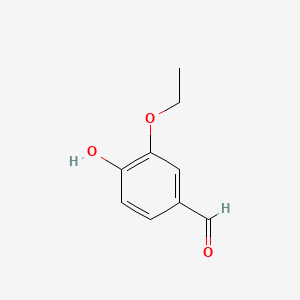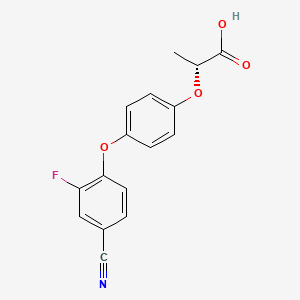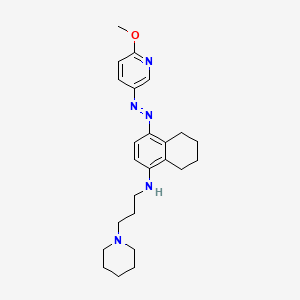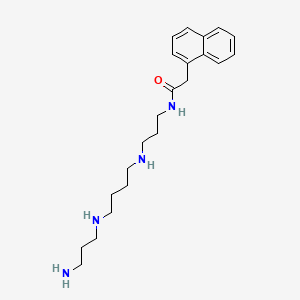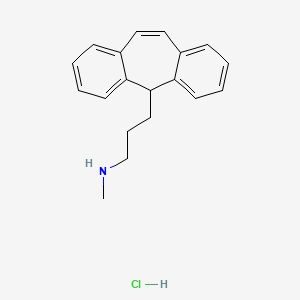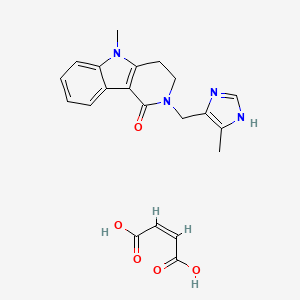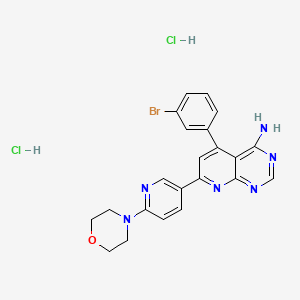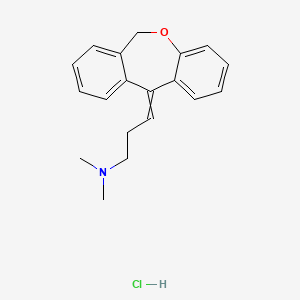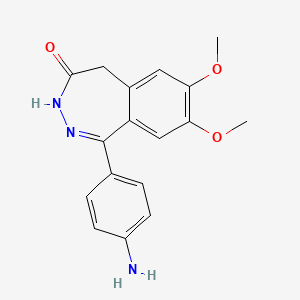
CFM-2
Vue d'ensemble
Description
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse du CFM-2 implique plusieurs étapes, en commençant par des matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du noyau benzodiazépine et la fonctionnalisation ultérieure pour introduire les groupes amino et méthoxy. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer un rendement élevé et une pureté .
Méthodes de Production Industrielle
La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction afin de maximiser le rendement et de minimiser les impuretés. Cela comprend l'utilisation de réacteurs à grande échelle, de techniques de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité du produit final .
Analyse Des Réactions Chimiques
Types de Réactions
Le CFM-2 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou le retrait d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou le retrait d'oxygène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre
Réactifs et Conditions Courants
Les réactifs courants utilisés dans les réactions du this compound comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction varient en fonction de la transformation souhaitée, mais impliquent généralement des températures contrôlées et des solvants spécifiques .
Principaux Produits
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation du this compound peut conduire à la formation de cétones ou d'acides carboxyliques correspondants, tandis que la réduction peut produire des alcools ou des amines .
Applications de la Recherche Scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier la fonction des récepteurs de l'acide alpha-amino-3-hydroxy-5-méthyl-4-isoxazolepropionique et leur rôle dans divers processus chimiques
Biologie : Employé dans des études étudiant le rôle des récepteurs de l'acide alpha-amino-3-hydroxy-5-méthyl-4-isoxazolepropionique dans la signalisation cellulaire et la neurobiologie
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de troubles neurologiques tels que l'épilepsie et les maladies neurodégénératives
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans les processus de contrôle de la qualité
Mécanisme d'Action
Le this compound exerce ses effets en antagonisant de manière sélective et non compétitive le récepteur de l'acide alpha-amino-3-hydroxy-5-méthyl-4-isoxazolepropionique. Cette inhibition entraîne une diminution de la neurotransmission excitatrice médiée par ces récepteurs. Le composé inhibe également la voie de la kinase régulée par le signal extracellulaire, réduit la phosphorylation de la protéine de liaison à l'élément de réponse à l'AMPc et supprime l'expression de la cycline D1. Ces actions entraînent la régulation à la hausse des régulateurs du cycle cellulaire et des protéines suppresseurs de tumeur p21 et p53, conduisant à une diminution de la prolifération des cellules d'adénocarcinome pulmonaire .
Applications De Recherche Scientifique
CFM-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors and their role in various chemical processes
Biology: Employed in studies investigating the role of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors in cellular signaling and neurobiology
Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as epilepsy and neurodegenerative diseases
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Mécanisme D'action
CFM-2 exerts its effects by selectively and non-competitively antagonizing the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor. This inhibition leads to a decrease in the excitatory neurotransmission mediated by these receptors. The compound also inhibits the extracellular signal-regulated kinase pathway, reduces phosphorylation of cAMP-responsive element-binding protein, and suppresses the expression of cyclin D1. These actions result in the upregulation of cell cycle regulators and tumor suppressor proteins p21 and p53, leading to decreased proliferation of lung adenocarcinoma cells .
Comparaison Avec Des Composés Similaires
Le CFM-2 est unique en son antagonisme non compétitif puissant et sélectif du récepteur de l'acide alpha-amino-3-hydroxy-5-méthyl-4-isoxazolepropionique. Des composés similaires incluent :
GYKI 52466 : Un autre antagoniste non compétitif du récepteur de l'acide alpha-amino-3-hydroxy-5-méthyl-4-isoxazolepropionique avec des propriétés anticonvulsivantes
LY293558 : Un antagoniste compétitif du récepteur de l'acide alpha-amino-3-hydroxy-5-méthyl-4-isoxazolepropionique utilisé dans la recherche sur la neuroprotection et la gestion de la douleur
Le this compound se distingue par ses interactions moléculaires spécifiques et la portée de ses applications dans la recherche scientifique et les utilisations thérapeutiques potentielles .
Propriétés
IUPAC Name |
1-(4-aminophenyl)-7,8-dimethoxy-3,5-dihydro-2,3-benzodiazepin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-22-14-7-11-8-16(21)19-20-17(13(11)9-15(14)23-2)10-3-5-12(18)6-4-10/h3-7,9H,8,18H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKADKZSYQWGLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(=O)NN=C2C3=CC=C(C=C3)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10402591 | |
| Record name | CFM-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178616-26-7 | |
| Record name | CFM-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10402591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


